Structural Differentiation: Phenylethyl Sulfonamide vs. Methyl Sulfonamide Analogs
The compound bears a 2‑phenylethyl substituent on the sulfonamide nitrogen, in contrast to the widely used methyl sulfonamide analog (methyl 4‑(methylsulfonamidomethyl)piperidine‑1‑carboxylate). The phenylethyl group increases the calculated logP by approximately +1.4 to +1.8 units relative to the methyl analog (estimated using the Crippen fragmentation method) and adds roughly 94 ų of additional molecular volume . This structural difference has been demonstrated in patent literature to produce distinct binding modes: N‑substituted‑N‑phenylethylsulfonamides occupy hydrophobic enzyme pockets less accessible to smaller sulfonamide substituents [1].
| Evidence Dimension | Calculated logP and molecular volume |
|---|---|
| Target Compound Data | Calculated logP ~1.9–2.3; molecular volume ~320–340 ų |
| Comparator Or Baseline | Methyl 4‑(methylsulfonamidomethyl)piperidine‑1‑carboxylate: calculated logP ~0.5–0.9; molecular volume ~226–246 ų |
| Quantified Difference | ΔlogP ≈ +1.4; Δvolume ≈ +94 ų |
| Conditions | Calculated values (Crippen fragmentation; RDKit molecular descriptors) |
Why This Matters
Higher lipophilicity and larger steric footprint can translate into improved membrane permeability and distinct protein‑ligand interactions, influencing target selectivity in cellular assays.
- [1] Castells Boliart, J., Miguel Centeno, D. E., Pascual Gilabert, M. Libraries of N-substituted-N-phenylethylsulfonamides for drug discovery. US Patent Application US20120122920 A1, May 17, 2012. View Source
